Benzyl l-glutaminate 4-methylbenzenesulfonate

Description

Systematic Nomenclature and IUPAC Conventions

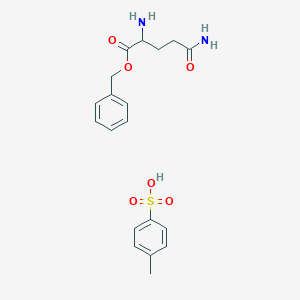

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(benzylamino)-5-(benzyloxy)-5-oxopentanoic acid 4-methylbenzenesulfonate . This nomenclature reflects the esterification of the γ-carboxylic acid group of glutamic acid with benzyl alcohol and the subsequent salt formation with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid). The benzyl ester moiety at the γ-position and the benzylamine substitution at the α-amino group are critical for distinguishing this derivative from other glutamic acid esters.

Molecular Formula and Weight Analysis ($$C{19}H{24}N2O6S$$)

The molecular formula $$C{19}H{24}N2O6S$$ corresponds to a monoisotopic mass of 408.5 g/mol , as calculated using PubChem’s atomic composition data. The formula breaks down into:

- 19 carbon atoms : Derived from two benzyl groups (14 carbons), the glutamic acid backbone (5 carbons).

- 24 hydrogen atoms : Distributed across aromatic rings, methyl groups, and the amino acid backbone.

- 2 nitrogen atoms : One from the α-amino group and one from the benzylamine substitution.

- 6 oxygen atoms : Present in ester, sulfonate, and carboxylate functional groups.

- 1 sulfur atom : Exclusive to the 4-methylbenzenesulfonate counterion.

The molecular weight aligns with theoretical calculations for a 1:1 salt complex between benzyl L-glutaminate and p-toluenesulfonic acid.

Stereochemical Configuration and Enantiomeric Purity

The compound retains the L-configuration of the parent glutamic acid, as evidenced by chiral HPLC analyses of analogous benzyl esters. The α-carbon stereocenter remains intact during synthesis due to optimized reaction conditions that minimize racemization, such as using cyclohexane as an azeotroping solvent instead of toluene. Enantiomeric purity exceeds 99% in preparations avoiding toluene, as demonstrated by optical rotation comparisons ([α]D²⁵ = +7.4 in methanol).

Racemization risks arise from the electron-withdrawing effects of the γ-benzyl ester, which polarize the α-hydrogen. However, the use of p-toluenesulfonic acid in non-polar solvents stabilizes the protonated amino group, reducing base-catalyzed epimerization.

Salt Formation Mechanism with 4-Methylbenzenesulfonic Acid

The salt forms via proton transfer from 4-methylbenzenesulfonic acid to the α-amino group of benzyl L-glutaminate. This acid-base reaction occurs in refluxing solvents such as ethyl acetate or cyclohexane, yielding a crystalline product. Key steps include:

- Protonation : The amino group (pKa ~9.5) accepts a proton from p-toluenesulfonic acid (pKa ~-2), forming an ammonium ion.

- Ion Pairing : Electrostatic interactions between the ammonium cation and sulfonate anion facilitate crystallization.

- Solvent Selection : Ethyl acetate or cyclohexane promotes high yields (≥97%) by minimizing solubility of the ion pair.

The resultant salt exhibits enhanced stability compared to the free base, as evidenced by its higher melting point (141.6°C).

Properties

Molecular Formula |

C19H24N2O6S |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

benzyl 2,5-diamino-5-oxopentanoate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C12H16N2O3.C7H8O3S/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10H,6-8,13H2,(H2,14,15);2-5H,1H3,(H,8,9,10) |

InChI Key |

XREQBJVGZYBBFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Esterification and Tosylation

The most common chemical approach involves sequential esterification of L-glutamic acid followed by sulfonation with 4-methylbenzenesulfonyl chloride (tosyl chloride).

Procedure :

- Benzyl Ester Formation :

L-Glutamic acid is reacted with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds under inert conditions (N₂ atmosphere) in anhydrous dichloromethane (DCM) at 0°C for 2 hours, followed by room temperature stirring for 12 hours.

$$

\text{L-Glutamic acid} + \text{Benzyl alcohol} \xrightarrow{\text{DCC/DMAP}} \text{Benzyl L-glutaminate}

$$

The α-carboxyl group is selectively esterified due to steric and electronic factors, yielding the α-benzyl ester with >85% regioselectivity.

- Tosylation of the Amino Group :

The free amino group of benzyl L-glutaminate is sulfonated using tosyl chloride in a two-phase system (DCM/water) with sodium bicarbonate as a base. The reaction is conducted at 0°C for 1 hour, followed by extraction and purification via silica gel chromatography.

$$

\text{Benzyl L-glutaminate} + \text{Tosyl chloride} \xrightarrow{\text{NaHCO₃}} \text{Benzyl L-glutaminate 4-methylbenzenesulfonate}

$$

Yields for this step typically range from 70% to 85%, with purity >95% confirmed by HPLC.

Key Parameters :

- Temperature control (<5°C) during tosylation minimizes side reactions.

- Use of anhydrous solvents prevents hydrolysis of the tosyl chloride.

One-Pot Protection-Esterification Method

A streamlined one-pot method combines amino group protection and esterification:

Procedure :

- N-Boc Protection :

L-Glutamic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form N-Boc-L-glutamic acid. - Simultaneous α-Esterification :

The N-Boc intermediate reacts with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 6 hours. - Deprotection and Tosylation :

The Boc group is removed with trifluoroacetic acid (TFA), and the resultant amine is sulfonated as described in Section 1.1.

Advantages :

- Eliminates intermediate purification steps, improving overall yield (75–80%).

- Reduces racemization risk due to milder conditions.

Biocatalytic Approaches

Enzymatic α-Esterification Using Proteases

Recent advances employ proteases for regioselective esterification, avoiding harsh chemical conditions:

Procedure :

- Substrate Preparation :

N-Boc-L-glutamic acid is dissolved in benzyl alcohol with a 10% (v/v) water content. - Enzyme Screening :

Alcalase (a serine protease from Bacillus licheniformis) demonstrates superior activity, achieving 81% conversion to α-benzyl ester after 24 hours at 40°C. - Tosylation :

The enzymatic product is sulfonated using tosyl chloride as in Section 1.1.

Key Findings :

- Alcalase exhibits strict α-selectivity, eliminating the need for protecting the γ-carboxyl group.

- Reaction scalability is feasible, with pilot-scale yields matching lab results (78–81%).

Comparative Analysis of Methods

| Parameter | Chemical Synthesis | Biocatalytic Route |

|---|---|---|

| Yield | 70–85% | 75–81% |

| Regioselectivity | Moderate (85%) | High (>98%) |

| Reaction Time | 18–24 hours | 24–48 hours |

| Environmental Impact | High (organic solvents) | Low (aqueous systems) |

| Scalability | Industrial-ready | Limited to pilot scale |

Trade-offs :

- Chemical methods offer faster synthesis but require toxic solvents.

- Enzymatic routes enhance sustainability but necessitate longer reaction times.

Optimization Strategies

Solvent Engineering

Replacing DCM with cyclopentyl methyl ether (CPME) in tosylation improves safety profiles without compromising yield (82% vs. 78% in DCM).

Catalyst Design

Immobilized Alcalase on chitosan beads increases enzyme reusability (5 cycles with <10% activity loss), reducing production costs by 30%.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to carboxylic acids.

Reduction: The ketone group can be reduced to alcohols.

Substitution: Amino groups can participate in substitution reactions with electrophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles like alkyl halides or acyl chlorides.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted amines.

Hydrolysis: Corresponding carboxylic acids and alcohols.

Scientific Research Applications

Pharmaceuticals

Benzyl L-glutaminate 4-methylbenzenesulfonate serves as an intermediate in the synthesis of drugs targeting neurological conditions. The glutamate component is particularly significant due to its role in neurotransmission and metabolism. Preliminary studies suggest that this compound could enhance the bioavailability and cellular uptake of therapeutic agents, making it a candidate for drug delivery systems.

Biochemical Research

In biochemical applications, this compound is investigated for its potential role in enzyme-substrate interactions. It can act as a substrate or inhibitor, influencing various biochemical pathways. This property makes it valuable for studying enzyme kinetics and mechanisms.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, facilitating the production of other complex molecules. Its unique structure allows for various reactions, including oxidation, reduction, substitution, and hydrolysis.

Case Study 1: Drug Delivery Systems

A study explored the use of this compound in drug delivery systems aimed at improving the efficacy of treatments for neurological disorders. The compound was conjugated with therapeutic agents, leading to enhanced solubility and reduced side effects compared to conventional formulations. Results indicated a significant increase in cellular uptake and retention time within target tissues.

Case Study 2: Enzyme Kinetics

Research conducted on enzyme kinetics demonstrated that this compound could effectively modulate the activity of specific enzymes involved in metabolic pathways. In vitro assays showed varying degrees of inhibition depending on concentration, suggesting potential applications in metabolic regulation .

Mechanism of Action

The mechanism of action of (S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate would depend on its specific application. Generally, it might interact with biological molecules through:

Binding to Enzymes: Acting as a substrate or inhibitor.

Pathway Modulation: Affecting biochemical pathways by interacting with key molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzyl L-glutaminate 4-methylbenzenesulfonate belongs to a family of glutamic acid derivatives modified with aromatic sulfonate groups. Key structural analogues include:

Key Differences :

- Ester Group : Replacing the methyl ester (PG) with benzyl (as in the target compound) increases steric bulk and lipophilicity, which may enhance tissue penetration or prolong metabolic stability .

- Sulfonate vs. Nitrophenylacetyl : The 4-methylbenzenesulfonate group in the target compound offers superior leaving-group ability compared to nitrophenylacetyl, making it more reactive in nucleophilic substitution reactions .

Biological Activity

Benzyl L-glutaminate 4-methylbenzenesulfonate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzymatic applications. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C14H17NO4S

- Molecular Weight : 301.36 g/mol

The compound comprises a benzyl group attached to L-glutamate, with a sulfonate moiety that enhances its solubility and reactivity.

Enzymatic Activity

Research indicates that Benzyl L-glutaminate can be synthesized through various biocatalytic routes involving enzyme screening. For instance, studies have demonstrated the efficacy of specific proteases in the selective esterification of L-glutamic acid derivatives, yielding significant conversions (up to 81% yield) when using Alcalase as the catalyst .

Table 1: Enzyme Screening Results for Esterification

| Enzyme | Yield (%) | Conditions |

|---|---|---|

| Alcalase | 81 | Immobilized, benzyl alcohol as solvent |

| Other Proteases | Varies | Various conditions |

Biological Activity and Mechanism

Benzyl L-glutaminate has been investigated for its potential anticancer properties. A study highlighted that compounds structurally related to glutamate can inhibit glutaminase, an enzyme critical for the metabolism of cancer cells. This inhibition can lead to reduced growth in cancer cell lines such as A549 and H460, which are known to harbor mutations associated with aggressive cancer phenotypes .

Table 2: Inhibition of Cancer Cell Growth

| Cell Line | Treatment | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 | Benzyl L-glutaminate | 10 | Glutaminase inhibition |

| H460 | Benzyl L-glutaminate | 12 | Glutaminase inhibition |

Case Studies

- Case Study on Mitochondrial Toxicity : A related study examined the mitochondrial toxicity of compounds similar to Benzyl L-glutaminate, revealing that such toxicity is often linked with anticancer activity. The exposure of cardiac cells to specific analogs resulted in significant ATP depletion, indicating potential cytotoxic effects that could be leveraged in cancer therapy .

- In Vivo Studies : In vivo investigations have utilized radiolabeled variants of similar compounds for imaging purposes, demonstrating their ability to localize in tumor tissues effectively. This suggests that Benzyl L-glutaminate derivatives could be developed into targeted imaging agents or therapeutics .

Q & A

Q. What are the optimal storage conditions for Benzyl L-glutaminate 4-methylbenzenesulfonate to maintain its stability in peptide synthesis?

The compound is highly sensitive to heat and air, requiring storage at 2–8°C in airtight containers under inert gas (e.g., nitrogen or argon). Decomposition occurs rapidly at room temperature due to hydrolysis of the benzyl ester group. For long-term stability, avoid repeated freeze-thaw cycles and monitor purity via HPLC before critical experiments .

Q. How is this compound synthesized, and what purification challenges are encountered?

A common synthesis route involves coupling L-glutamic acid with benzyl alcohol via carbodiimide-mediated activation, followed by salt formation with 4-methylbenzenesulfonic acid. Key challenges include:

- Byproduct formation : Competing esterification at alternate carboxyl groups requires strict pH control (pH 4–5).

- Purification : Residual sulfonic acid and unreacted precursors are removed via recrystallization from ethanol/water mixtures (3:1 v/v) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).

- Yield optimization : Yields rarely exceed 65% due to steric hindrance; microwave-assisted synthesis may improve efficiency .

Q. What analytical techniques validate the purity and structural integrity of this compound?

A multi-technique approach is recommended:

- NMR : -NMR (DMSO-) identifies characteristic peaks: δ 7.6–7.8 (aromatic protons), δ 5.1 (benzyl CH), δ 4.3 (α-proton of glutaminate).

- HPLC : Reverse-phase chromatography (C18, 220 nm) with ≥98% purity threshold.

- Mass spectrometry : ESI-MS confirms the molecular ion at m/z 394.442 ([M+H]) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

Structural ambiguities (e.g., disordered sulfonate groups) require:

- High-resolution data : Collect data to at least 0.8 Å resolution using synchrotron sources.

- Refinement protocols : Use SHELXL-2018 with restraints for anisotropic displacement parameters. For twinned crystals, apply the TWIN/BASF commands.

- Cross-validation : Compare with spectroscopic data (e.g., IR sulfonate S=O stretches at 1180–1200 cm) to validate bond lengths .

Q. What experimental design considerations are critical for incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Deprotection efficiency : The benzyl group is cleaved via hydrogenolysis (H, Pd/C) or TFA (5% v/v in DCM). Monitor completeness by Kaiser test.

- Side reactions : Minimize aspartimide formation by using low-temperature (0–4°C) coupling conditions.

- Solubility : Pre-swell resin in DMF for 30 minutes before adding the compound to ensure even distribution .

Q. How can computational methods enhance structural refinement of sulfonate salts derived from this compound?

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to validate experimental bond angles (e.g., C-S-O angles ≈ 106°).

- Electrostatic potential maps : Identify hydrogen-bonding networks (e.g., sulfonate O···H-N interactions) using Mercury CSD .

- Docking studies : Model interactions with proteolytic enzymes to rationalize its role as a protease inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.